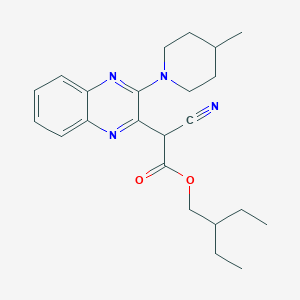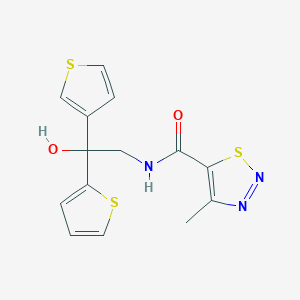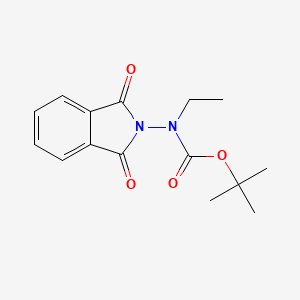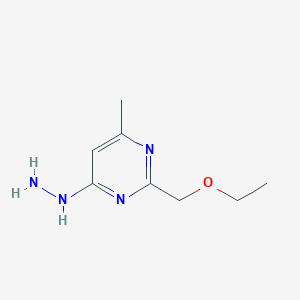
2-Ethylbutyl 2-cyano-2-(3-(4-methylpiperidin-1-yl)quinoxalin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylbutyl 2-cyano-2-(3-(4-methylpiperidin-1-yl)quinoxalin-2-yl)acetate is a complex organic compound with a molecular formula of C23H30N4O2 and a molecular weight of 394519 This compound is known for its unique structure, which includes a quinoxaline ring, a piperidine ring, and a cyano group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylbutyl 2-cyano-2-(3-(4-methylpiperidin-1-yl)quinoxalin-2-yl)acetate typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoxaline Ring: This step involves the condensation of an o-phenylenediamine derivative with a diketone to form the quinoxaline ring.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoxaline intermediate.
Addition of the Cyano Group: The cyano group is introduced via a nucleophilic addition reaction using a suitable cyanide source.
Esterification: The final step involves the esterification of the intermediate compound with 2-ethylbutanol to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethylbutyl 2-cyano-2-(3-(4-methylpiperidin-1-yl)quinoxalin-2-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced quinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives with various functional groups.
Applications De Recherche Scientifique
2-Ethylbutyl 2-cyano-2-(3-(4-methylpiperidin-1-yl)quinoxalin-2-yl)acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Materials Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used as a probe to study the interactions of quinoxaline derivatives with biological macromolecules.
Industrial Applications: It is investigated for its potential use as an intermediate in the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of 2-Ethylbutyl 2-cyano-2-(3-(4-methylpiperidin-1-yl)quinoxalin-2-yl)acetate involves its interaction with specific molecular targets. The quinoxaline ring can interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity towards these targets. The cyano group can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound’s binding to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbutyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate: Similar structure but with a methyl group instead of an ethyl group.
2-Ethylbutyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate: Similar structure but with a piperazine ring instead of a piperidine ring.
Uniqueness
2-Ethylbutyl 2-cyano-2-(3-(4-methylpiperidin-1-yl)quinoxalin-2-yl)acetate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound in various research fields.
Propriétés
IUPAC Name |
2-ethylbutyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-4-17(5-2)15-29-23(28)18(14-24)21-22(27-12-10-16(3)11-13-27)26-20-9-7-6-8-19(20)25-21/h6-9,16-18H,4-5,10-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFJMCURUIQCFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)COC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCC(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2737460.png)
![2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2737463.png)
methanone](/img/structure/B2737464.png)
![7-Oxaspiro[3.5]nonan-2-ol](/img/structure/B2737467.png)

![1,3-dimethyl-5-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-1H-pyrazole](/img/structure/B2737469.png)
![3-[[(E)-2-phenylethenyl]sulfonylamino]-N-(4-pyrrolidin-1-ylphenyl)propanamide](/img/structure/B2737472.png)
![N-{4-[(5-methylpyridin-2-yl)oxy]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2737474.png)
![5-(4-ethoxy-3-methoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B2737475.png)




